molecular formula C11H10ClN5O B14155160 N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B14155160
M. Wt: 263.68 g/mol
InChI Key: LZGKBJIHDXHRMN-LHHJGKSTSA-N
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Description

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chlorobenzaldehyde with 2-(1,2,4-triazol-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole or chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific combination of a chlorophenyl group and a triazole ring, which may confer distinct biological activities and chemical properties compared to other triazole derivatives .

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C11H10ClN5O/c12-10-3-1-2-9(4-10)5-14-16-11(18)6-17-8-13-7-15-17/h1-5,7-8H,6H2,(H,16,18)/b14-5+

InChI Key

LZGKBJIHDXHRMN-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CN2C=NC=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CN2C=NC=N2

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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